N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides.
Formation of the Acetamide Group: The final step involves the acylation of the ethyl-imidazole intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions and influencing enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Trifluoromethyl)phenyl)acetamide: Similar structure but with a phenyl ring instead of an imidazole ring.
N-(2-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)acetamide: Similar structure but with a pyrazole ring instead of an imidazole ring.
N-(2-(Trifluoromethyl)-1H-benzimidazol-4-yl)ethyl)acetamide: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide is unique due to the presence of the trifluoromethyl group on the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88181-37-7 |
---|---|
Molekularformel |
C8H10F3N3O |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C8H10F3N3O/c1-5(15)12-3-2-6-7(8(9,10)11)14-4-13-6/h4H,2-3H2,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
RHXREGRDLJINNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(N=CN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.